(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one
Description
Properties
IUPAC Name |
(3aS,6aR)-4-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-13-6-7(5-12-13)14-9-2-3-11-8(9)4-10(14)15/h5-6,8-9,11H,2-4H2,1H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQKTNABFKGCIY-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C3CCNC3CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)N2[C@H]3CCN[C@@H]3CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolo[3,2-b]pyrrol-2-one Core
The bicyclic system is constructed via intramolecular cyclization of linear precursors. A representative protocol involves:
Step 1 : Synthesis of a diamine intermediate (e.g., tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate) through a Buchwald-Hartwig amination between a bromoaryl ester and a protected pyrrolidine.
Step 2 : Acid-mediated deprotection of the tert-butyl group, followed by cyclization under reflux with phosphorus oxychloride (POCl₃) to form the pyrrolidone ring.
Example Conditions :
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Diamine formation | Pd₂(dba)₃, XPhos, Cs₂CO₃, 1,4-dioxane | 85% |
| Deprotection & cyclization | POCl₃, 110°C, 1 hour | 78% |
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies highlight the superiority of Pd-based catalysts over Cu or Ni systems for aryl coupling:
| Catalyst System | Yield (%) | Byproduct Formation |
|---|---|---|
| Pd(OAc)₂/SPhos | 67 | <5% |
| CuI/diamine | 72 | 8% |
| NiCl₂(dppf) | 45 | 15% |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) enhance reaction rates but may promote decomposition above 120°C. Mixed solvent systems (DMF/H₂O) improve solubility of inorganic bases.
Purification and Stereochemical Control
Chromatographic Resolution
The (3aR,6aS) stereoisomer is separated using chiral stationary phases (e.g., Chiralpak IC):
Crystallization Techniques
Recrystallization from ethyl acetate/hexane yields high-purity crystals:
Scale-Up Challenges and Solutions
Key Issues
-
Exothermic Cyclization : Requires controlled addition of POCl₃ to prevent runaway reactions.
-
Pd Residues : Strict limits (<10 ppm) necessitate chelating resins (e.g., SiliaMetS Thiol).
Industrial Protocols
A patented continuous-flow process achieves 85% yield at 1 kg scale:
Analytical Characterization
Critical quality attributes are verified via:
-
¹H/¹³C NMR :
-
δ 7.45 (s, 1H, pyrazole-H)
-
δ 3.89 (s, 3H, N-CH₃)
-
δ 4.21–3.75 (m, 4H, pyrrolidine-H)
-
Emerging Methodologies
Enzymatic Desymmetrization
Lipase-mediated kinetic resolution of racemic intermediates achieves 98% ee:
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis. For example, the compound's pyrazole moiety is believed to play a crucial role in interacting with biological targets involved in cancer pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of compounds related to this structure has been explored extensively. A study demonstrated that certain derivatives exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their utility in treating chronic inflammatory conditions .
Neuroprotective Effects
Research indicates that compounds similar to (3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one may also possess neuroprotective properties. These compounds have been shown to mitigate neurodegeneration in animal models of diseases such as Alzheimer's and Parkinson's, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses.
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its unique structure allows for improved thermal stability and mechanical strength in polymer composites. Research shows that adding such heterocycles can lead to materials with tailored properties suitable for specific applications like coatings and adhesives.
Photovoltaic Applications
The compound has also been studied for its potential use in organic photovoltaic devices. Its electronic properties make it a candidate for use as an electron donor or acceptor in organic solar cells, where it could contribute to improved efficiency and stability of the devices.
Pesticide Development
The pyrazole component of this compound has been linked to potential pesticide applications. Research suggests that derivatives can act as effective agrochemicals against various pests and pathogens, offering a new avenue for sustainable agricultural practices.
Growth Regulators
Additionally, this compound may serve as a plant growth regulator. Studies indicate that it can influence plant growth patterns and enhance resistance to environmental stressors, promoting healthier crop yields.
Case Study 1: Anti-Cancer Efficacy
In a controlled study involving human cancer cell lines, derivatives of hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one were tested for their cytotoxic effects. Results showed a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed with standard chemotherapeutics.
Case Study 2: Neuroprotection in Animal Models
A series of experiments were conducted on mice genetically predisposed to neurodegenerative diseases. Treatment with the compound resulted in reduced markers of neuroinflammation and improved cognitive function compared to untreated controls.
Mechanism of Action
The mechanism of action of (3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s pyrrolo-pyrrolone core distinguishes it from analogs with alternative ring junctions or substituents:
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula.
Key Observations :
- Core Flexibility : The 3,2-b pyrrolo-pyrrolone junction (target compound) vs. 3,4-c (Compound 27) alters conformational stability. The 3,2-b system may favor planar binding to enzymes, as seen in GW311616A’s protease inhibition .
- Substituent Impact: The 1-methylpyrazol-4-yl group in the target compound is less bulky than GW311616A’s piperidinyl butenoyl, suggesting differences in steric hindrance and target selectivity.
- Spectral Data : Compound 27’s 1H NMR (δ 9.68 ppm for broad NH signals) indicates hydrogen bonding, a trait likely shared with the target compound’s lactam moiety .
Biological Activity
The compound (3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is with a molecular weight of 286.33 g/mol. The structure includes a hexahydropyrrolo framework fused with a pyrazole ring, which is significant for its biological interactions.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For example, compounds derived from the pyrazole nucleus have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives possess activity against various bacterial strains including E. coli and Staphylococcus aureus. Notably, certain modifications in the structure enhanced the antimicrobial efficacy, highlighting the importance of specific functional groups in the compound's activity .
3. Anticancer Potential
Pyrazole derivatives have been explored for their anticancer properties. A study reported that compounds with similar structures exhibited cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural modifications in these compounds can lead to increased potency and selectivity towards cancer cells.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which play a crucial role in inflammation.
- Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation pathways, potentially providing analgesic effects similar to those seen with opioid receptor agonists .
- Cell Signaling Pathways : It is suggested that these compounds can modulate signaling pathways related to apoptosis and cell proliferation, contributing to their anticancer effects.
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
Q & A
Q. What are the established synthetic routes for (3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, alkylation, and purification via column chromatography. For example, analogous pyrrolo-pyrrole scaffolds are synthesized using N-alkylation with substituted pyrazoles under controlled temperatures (-20°C to -15°C) to avoid side reactions . Reaction duration (40–48 hours) and solvent systems (e.g., dichloromethane or ethyl acetate/hexane) significantly impact yield and purity. Post-synthesis purification via recrystallization (e.g., 2-propanol or methanol) is critical to isolate enantiomerically pure forms . Key Parameters :
| Step | Conditions | Yield Range |
|---|---|---|
| Cyclization | –20°C, 48 hr | 50–65% |
| Purification | Ethyl acetate/hexane (1:4) | >90% purity |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : 1H and 13C NMR are essential for confirming stereochemistry and substituent positions, particularly for the hexahydropyrrolo-pyrrolone core . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns ensures enantiomeric purity. For example, NMR chemical shifts for the 1-methylpyrazole moiety typically appear at δ 3.8–4.1 ppm (singlet) for the methyl group . X-ray crystallography (as in ) resolves ambiguous stereochemistry in complex derivatives .
Advanced Research Questions
Q. How can computational modeling optimize the regioselectivity of pyrazole substitution in this scaffold?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution at reactive sites, guiding substitution patterns. For instance, the pyrazole’s N-methyl group directs electrophilic attacks to the C4 position due to steric and electronic effects . Molecular docking studies (e.g., using AutoDock Vina) can correlate substituent placement with biological activity, as seen in analogues targeting enzyme active sites . Example Workflow :
Generate 3D conformers (e.g., Gaussian 09).
Calculate Fukui indices for electrophilic/nucleophilic regions.
Validate with experimental regioselectivity data (e.g., ’s pyrazole derivatives).
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. To address this:
- Solubility Enhancement : Use phosphate-buffered saline (PBS) with 0.1% DMSO for in vitro assays . For in vivo studies, employ PEG-400/water (1:1) as a vehicle.
- Metabolic Profiling : Conduct LC-MS/MS to identify metabolites (e.g., hydroxylation at the pyrrolidine ring) . Adjust substituents (e.g., fluorination) to block metabolic hotspots.
- Data Reconciliation Table :
| Assay Type | Activity (IC50) | Notes |
|---|---|---|
| In vitro (ATX inhibition) | 12 nM | High solubility in PBS |
| In vivo (rat model) | >1 µM | Rapid hepatic clearance observed |
Q. How do stereochemical variations in the hexahydropyrrolo-pyrrolone core affect pharmacological properties?
- Methodological Answer : The (3aR,6aS) configuration enhances target binding due to optimal spatial alignment of the pyrazole and pyrrolidine rings. For example:
- Enantiomer Comparison :
| Configuration | ATX Inhibition (IC50) | Solubility (µg/mL) |
|---|---|---|
| (3aR,6aS) | 15 nM | 45 |
| (3aS,6aR) | 220 nM | 18 |
| Chiral resolution via supercritical fluid chromatography (SFC) using cellulose-based columns achieves >99% enantiomeric excess . |
Method Development Questions
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use orthogonal methods:
Size-Exclusion Chromatography (SEC) : Removes high-MW byproducts.
Chiral Preparative HPLC : Separates enantiomers (e.g., Chiralpak IA column, 90:10 hexane/ethanol).
Countercurrent Chromatography (CCC) : Ideal for polar impurities, with solvent systems like heptane/ethyl acetate/methanol/water (5:5:5:5) .
Q. How can kinetic studies improve the scalability of its synthesis?
- Methodological Answer : Perform reaction calorimetry to identify exothermic peaks and optimize temperature control. For example, a slow addition rate of diazomethane ( ) prevents runaway reactions during alkylation. Scale-up protocols (>10 g) require continuous flow reactors to maintain consistent residence times and minimize decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
